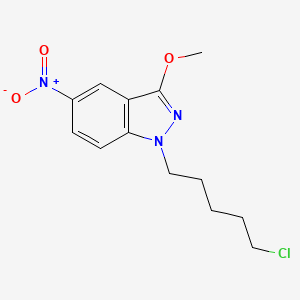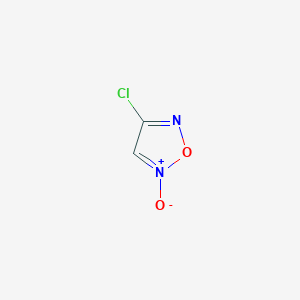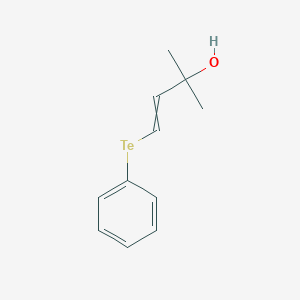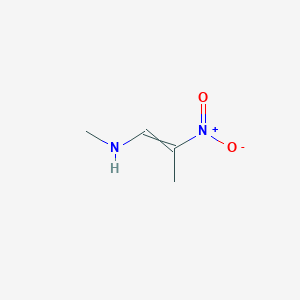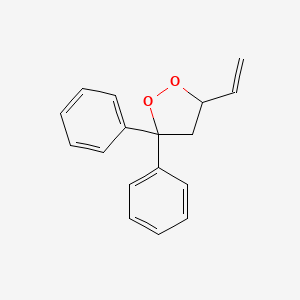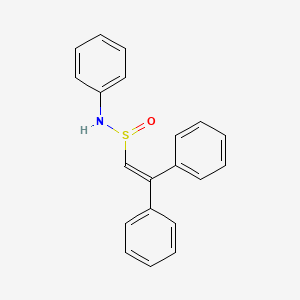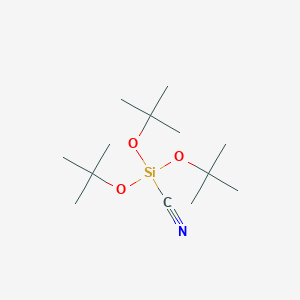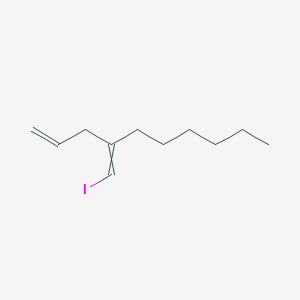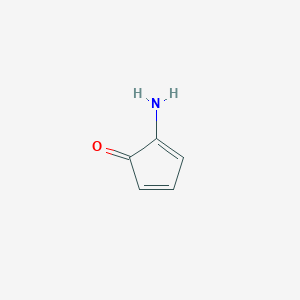
2-Aminocyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminocyclopenta-2,4-dien-1-one is an organic compound with a unique structure characterized by a five-membered ring containing both an amino group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclopenta-2,4-dien-1-one can be achieved through several methods. One common approach involves the photolysis or pyrolysis of cyclopentadienone derivatives. For instance, cyclopentadienone can be generated by the photolysis or pyrolysis of substances like 1,2-benzoquinone and then isolated in an argon matrix at very low temperatures . Another method involves the addition of amine nucleophiles to tricarbonyl (tropone)iron complexes, followed by demetallation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-Aminocyclopenta-2,4-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Aminocyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. For instance, in the context of its antibacterial activity, the compound can bind to bacterial proteins, disrupting their function and leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienone: A closely related compound with a similar structure but without the amino group.
Tetraphenylcyclopentadienone: A derivative used as a ligand in organometallic chemistry.
3,4-Bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A tetrasubstituted derivative used in dendrimer synthesis.
Uniqueness
2-Aminocyclopenta-2,4-dien-1-one is unique due to the presence of both an amino group and a ketone group within a five-membered ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
CAS No. |
108133-54-6 |
|---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
2-aminocyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H5NO/c6-4-2-1-3-5(4)7/h1-3H,(H2,6,7) |
InChI Key |
DHKLXRKEJCTLIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



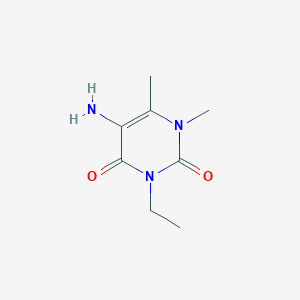
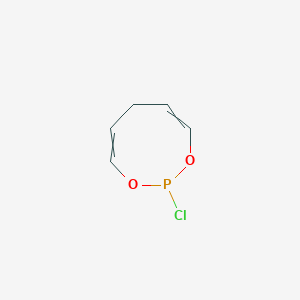
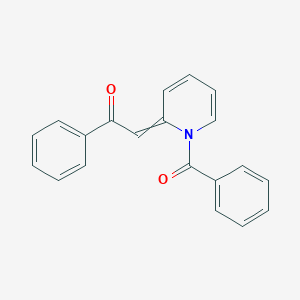
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)
![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
